

4,4-Diethoxy-N-methylbutan-1-amine molecular weight and formula

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Compound of Interest

Compound Name: 4,4-Diethoxy-N-methylbutan-1-amine

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Technical Guide: 4,4-Diethoxy-N-methylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,4-Diethoxy-N-methylbutan-1-amine**, a valuable chemical intermediate in various research and development applications. This document details its fundamental physicochemical properties, a representative synthetic protocol, and standard analytical methodologies for its characterization.

Core Compound Data

A summary of the key quantitative data for **4,4-Diethoxy-N-methylbutan-1-amine** is presented below, facilitating easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₉ H ₂₁ NO ₂	[1][2]
Molecular Weight	175.27 g/mol	[1][2]
CAS Number	114094-45-0	[1]
Appearance	Colorless liquid (presumed)	
Boiling Point	Not specified	
Density	Not specified	
Solubility	Not specified	

Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of **4,4-Diethoxy-N-methylbutan-1-amine** is the reductive amination of 4,4-diethoxybutanal with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.

Reaction Scheme:

Materials:

- 4,4-Diethoxybutanal
- Methylamine (solution in THF or as a gas)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of 4,4-diethoxybutanal (1 equivalent) in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere, add methylamine (1.1 equivalents).
- Add a catalytic amount of glacial acetic acid to the mixture.
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- In a separate flask, prepare a solution or slurry of the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 equivalents) in the same solvent.
- Slowly add the reducing agent to the reaction mixture via an addition funnel. The reaction may be exothermic.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo.

- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized **4,4-Diethoxy-N-methylbutan-1-amine** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** Will show characteristic peaks for the ethoxy groups (triplet and quartet), the methyl group attached to the nitrogen (singlet or doublet depending on conditions), and the methylene groups of the butyl chain.
- ¹³C NMR:** Will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Logical Workflow of Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of **4,4-Diethoxy-N-methylbutan-1-amine**.



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Caption: Synthetic workflow for **4,4-Diethoxy-N-methylbutan-1-amine**.

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References

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